molecular formula C12H10N6 B1618540 1-Amino-3,5-bis(4-pyridyl)-1H-1,2,4-triazole CAS No. 4923-06-2

1-Amino-3,5-bis(4-pyridyl)-1H-1,2,4-triazole

Cat. No.: B1618540
CAS No.: 4923-06-2
M. Wt: 238.25 g/mol
InChI Key: GHRXNZCWLXNGNG-UHFFFAOYSA-N
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Description

1-Amino-3,5-bis(4-pyridyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with amino and pyridyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3,5-bis(4-pyridyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the reaction of 4-pyridylhydrazine with a suitable nitrile or amidine under acidic or basic conditions to form the triazole ring.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis routes, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors or other scalable chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3,5-bis(4-pyridyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The pyridyl rings can be reduced to piperidyl rings under hydrogenation conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Various alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution could produce a variety of N-substituted triazoles.

Scientific Research Applications

    Chemistry: As a ligand in coordination chemistry, forming complexes with metals.

    Biology: Potential use in the development of bioactive molecules or pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Used in the synthesis of advanced materials or as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 1-Amino-3,5-bis(4-pyridyl)-1H-1,2,4-triazole would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring and pyridyl groups could facilitate binding to metal ions or other molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simpler triazole compound without the pyridyl substitutions.

    3,5-Dipyridyl-1H-1,2,4-triazole: Similar structure but without the amino group.

    Amino-pyridyl derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

1-Amino-3,5-bis(4-pyridyl)-1H-1,2,4-triazole is unique due to the combination of the triazole ring with both amino and pyridyl groups, which can confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

3,5-dipyridin-4-yl-1,2,4-triazol-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6/c13-18-12(10-3-7-15-8-4-10)16-11(17-18)9-1-5-14-6-2-9/h1-8H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRXNZCWLXNGNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN(C(=N2)C3=CC=NC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10197738
Record name 1H-1,2,4-Triazole, 1-amino-3,5-bis(4-pyridyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4923-06-2
Record name 1H-1,2,4-Triazole, 1-amino-3,5-bis(4-pyridyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004923062
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-1,2,4-Triazole, 1-amino-3,5-bis(4-pyridyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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